molecular formula C12H18N4O B1482099 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098110-09-7

1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1482099
CAS No.: 2098110-09-7
M. Wt: 234.3 g/mol
InChI Key: RTEFRGJSNGJTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-Cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, an azetidine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps, starting with the preparation of the cyclopentylazetidine core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required standards. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to analyze and verify the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-((1-Cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: Its unique chemical properties may find applications in material science and other industrial processes.

Mechanism of Action

When compared to similar compounds, 1-((1-Cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde stands out due to its unique structural features. Similar compounds may include other triazole derivatives or azetidine-containing molecules. The uniqueness of this compound lies in its combination of the cyclopentyl group with the triazole and azetidine rings, which can impart distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

  • 1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

  • 1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazole-4-yl)methanol

This comprehensive overview provides a detailed understanding of 1-((1-Cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-[(1-cyclopentylazetidin-3-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-9-11-8-16(14-13-11)7-10-5-15(6-10)12-3-1-2-4-12/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEFRGJSNGJTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(C2)CN3C=C(N=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
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1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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